CB10-277

Beschreibung

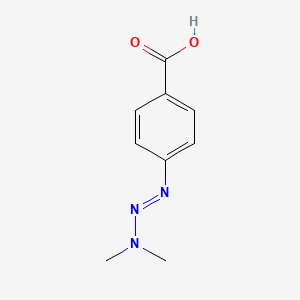

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

7203-91-0 |

|---|---|

Molekularformel |

C9H11N3O2 |

Molekulargewicht |

193.20 g/mol |

IUPAC-Name |

4-(dimethylaminodiazenyl)benzoic acid |

InChI |

InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |

InChI-Schlüssel |

GUAZPUYTLMUTMA-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)N=NC1=CC=C(C=C1)C(=O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

7203-91-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

70055-49-1 (potassium salt) 49638-52-0 (sodium salt/solvate) |

Haltbarkeit |

Bulk: No significant decomposition was observed after 90 days storage at room temperature and at 50 °C under light and dark conditions. Solution: The compound was determined to be unstable in distilled water through 72 hr when stored at room temperature under normal laboratory light. The t was calculated as 28.56 hr. |

Löslichkeit |

Water > 50 (mg/mL) Acetate buffer, pH 4 <1 (mg/mL) Carbonate buffer, pH 9 > 50 (mg/mL) 0.1NHCI 1 (mg/mL) Ethanol 16 (mg/mL) Methanol > 50 (mg/mL) Dimethyl acetamide < 1 (mg/mL) DMSO 3 (mg/mL) DMF 1 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(4-carboxyphenyl)-3,3-dimethyltriazene 1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt 1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt 1-4-(3,3-dimethyl-1-triazeno)benzoic acid 1-4-carboxy-3,3-dimethylphenyltriazene 1-p-(3,3-dimethyl-1-triazeno)benzoic acid CB 10-277 CB 10277 CB-10277 DM-COOK DMTZB para-(3,3-dimethyl-1-triazenyl)benzoic acid potassium 4-(3,3-dimethyl-1-triazeno)benzoate |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 4 Carboxyphenyl 3,3 Dimethyltriazene

Established Synthetic Pathways for 1-(4-Carboxyphenyl)-3,3-dimethyltriazene

The principal route for the synthesis of 1-aryl-3,3-dialkyltriazenes, including the title compound, revolves around the diazo coupling reaction. This classical method offers a reliable and versatile way to form the characteristic triazene (B1217601) linkage.

Diazo Coupling Reactions for Triazene Synthesis

The synthesis of 1-(4-carboxyphenyl)-3,3-dimethyltriazene is a two-step process that begins with the diazotization of an aromatic amine, followed by a coupling reaction with a secondary amine.

The first step involves the conversion of the primary aromatic amine, 4-aminobenzoic acid, into a diazonium salt. This is typically achieved by treating an acidic aqueous solution of 4-aminobenzoic acid with sodium nitrite (B80452) at low temperatures (0-5 °C). The presence of a strong acid, such as hydrochloric acid or sulfuric acid, is crucial for the formation of nitrous acid in situ, which then reacts with the amino group to yield the diazonium salt.

In the second step, the freshly prepared diazonium salt solution is reacted with a secondary amine, in this case, dimethylamine (B145610). This coupling reaction is generally carried out in a basic medium to neutralize the acid used in the diazotization step and to facilitate the nucleophilic attack of the dimethylamine on the diazonium cation. The reaction mixture is typically kept at a low temperature to ensure the stability of the diazonium salt and to control the reaction rate. The resulting 1-(4-carboxyphenyl)-3,3-dimethyltriazene can then be isolated and purified using standard laboratory techniques such as filtration and recrystallization.

A representative reaction scheme is as follows:

Diazotization: 4-Aminobenzoic acid is treated with sodium nitrite in the presence of a strong acid to form the 4-carboxybenzenediazonium (B3187778) salt.

Coupling: The diazonium salt is then reacted with dimethylamine to yield 1-(4-carboxyphenyl)-3,3-dimethyltriazene.

Table 1: Representative Reaction Parameters for Diazo Coupling

| Parameter | Condition |

|---|---|

| Starting Material | 4-Aminobenzoic acid |

| Diazotizing Agent | Sodium nitrite |

| Acid | Hydrochloric acid or Sulfuric acid |

| Coupling Agent | Dimethylamine |

| Temperature | 0-5 °C |

Derivatization Strategies for Analogues of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene

The structure of 1-(4-carboxyphenyl)-3,3-dimethyltriazene offers several avenues for the synthesis of its analogues. These derivatization strategies can be broadly categorized into modifications of the carboxylic acid group and alterations of the triazene moiety.

Functionalization of the carboxylic acid group is a common strategy to produce a variety of derivatives. Standard organic transformations can be employed, such as:

Esterification: Reaction with various alcohols in the presence of an acid catalyst can yield the corresponding esters.

Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents) followed by reaction with primary or secondary amines can produce a range of amides.

These modifications allow for the tuning of the molecule's physicochemical properties, such as solubility and lipophilicity.

Derivatization can also be achieved by altering the starting materials in the diazo coupling reaction. For instance, using substituted anilines in place of 4-aminobenzoic acid would result in analogues with different substituents on the phenyl ring. Similarly, employing different secondary amines instead of dimethylamine would lead to analogues with varied alkyl or aryl groups on the N-3 position of the triazene.

Precursors and Starting Materials in the Synthesis of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene

The synthesis of 1-(4-carboxyphenyl)-3,3-dimethyltriazene relies on readily available and simple precursors. The key starting materials are:

4-Aminobenzoic acid: This bifunctional molecule provides the aryl backbone and the carboxylic acid functionality of the final product. It is a commercially available solid.

Sodium nitrite: This inorganic salt is the source of the nitrosonium ion required for the diazotization of the primary amine.

A strong mineral acid: Typically hydrochloric acid or sulfuric acid is used to create the acidic environment necessary for the formation and stability of the diazonium salt.

Dimethylamine: This secondary amine acts as the nucleophile in the coupling reaction, providing the dimethylamino group of the triazene. It is often used as an aqueous solution.

Table 2: Key Precursors and Their Roles

| Precursor | Chemical Formula | Role in Synthesis |

|---|---|---|

| 4-Aminobenzoic acid | C₇H₇NO₂ | Source of the carboxyphenyl group |

| Sodium nitrite | NaNO₂ | Diazotizing agent |

| Hydrochloric acid | HCl | Acid catalyst for diazotization |

Green Chemistry Approaches and Sustainable Synthesis Considerations for Triazene Compounds

While the classical synthesis of triazenes is effective, modern synthetic chemistry emphasizes the development of more environmentally benign and sustainable methods. Several green chemistry principles can be applied to the synthesis of 1-(4-carboxyphenyl)-3,3-dimethyltriazene and related compounds.

One area of focus is the use of alternative energy sources to promote the reaction. Microwave irradiation and ultrasonication (sonochemistry) have been shown to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. These techniques could potentially be applied to the diazo coupling reaction for a more efficient synthesis.

Another green approach involves the use of more environmentally friendly solvents or even solvent-free reaction conditions. While the diazotization step typically requires an aqueous medium, the coupling reaction could potentially be carried out in greener solvents or under solvent-free conditions, which would reduce the generation of volatile organic compound (VOC) waste.

Molecular Structure Elucidation and Spectroscopic Characterization of 1 4 Carboxyphenyl 3,3 Dimethyltriazene

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of newly synthesized compounds. dovepress.com Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) offer detailed insights into the atomic-level framework and electronic system of 1-(4-carboxyphenyl)-3,3-dimethyltriazene.

NMR spectroscopy is a powerful tool for mapping the carbon and proton environments within a molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of each atom in the structure of 1-(4-carboxyphenyl)-3,3-dimethyltriazene.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the acidic proton of the carboxyl group, and the methyl protons. The aromatic protons on the para-substituted ring typically appear as a pair of doublets, representing an AA'BB' spin system, due to their distinct chemical environments. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift. The six protons of the two equivalent methyl groups on the triazene (B1217601) nitrogen are expected to produce a sharp singlet. nih.gov

The ¹³C NMR spectrum provides information on the different carbon environments. Signals are expected for the carboxyl carbon, the four unique carbons of the aromatic ring (two protonated and two quaternary), and the methyl carbons. The chemical shifts of these carbons are influenced by their local electronic environment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 1-(4-Carboxyphenyl)-3,3-dimethyltriazene

| Type | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH ₃ | ~3.3 | Singlet |

| Ar-H | ~7.6 | Doublet | |

| Ar-H | ~8.1 | Doublet | |

| COOH | >10.0 | Broad Singlet | |

| ¹³C NMR | -C H₃ | ~40 | - |

| Ar-C | ~122 | - | |

| Ar-C | ~131 | - | |

| Ar-C (quaternary) | ~135 | - | |

| Ar-C (quaternary) | ~152 | - |

IR and UV-Vis spectroscopy probe the vibrational modes of functional groups and the electronic transitions within the molecule, respectively. mu-varna.bgmu-varna.bg

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of 1-(4-carboxyphenyl)-3,3-dimethyltriazene is expected to show a very broad absorption band for the O-H stretch of the carboxylic acid group, a strong, sharp absorption for the C=O (carbonyl) stretch, and characteristic peaks for the N=N and C-N bonds of the triazene moiety. Aromatic C-H and C=C stretching vibrations will also be present. researchgate.net

Table 2: Predicted IR Absorption Bands for 1-(4-Carboxyphenyl)-3,3-dimethyltriazene

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 (broad) |

| C-H stretch (aromatic) | Phenyl Ring | 3100 - 3000 |

| C=O stretch | Carboxylic Acid | ~1700 |

| C=C stretch | Phenyl Ring | 1600 - 1450 |

| N=N stretch | Triazene | ~1420 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the conjugated π-electron system of the molecule. The spectrum is expected to exhibit strong absorption bands corresponding to π → π* transitions associated with the aromatic ring and the conjugated triazene system. libretexts.org A weaker n → π* transition associated with the non-bonding electrons on the nitrogen atoms may also be observed. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for 1-(4-Carboxyphenyl)-3,3-dimethyltriazene

| Electronic Transition | Chromophore | Predicted λ_max (nm) |

|---|---|---|

| π → π* | Phenyl Ring / Triazene | 250 - 280 |

| π → π* | Conjugated System | 320 - 360 |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For 1-(4-carboxyphenyl)-3,3-dimethyltriazene (C₉H₁₁N₃O₂), the molecular weight is 193.19 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) corresponding to this mass. researchgate.net

The fragmentation pattern in electron ionization (EI-MS) is expected to show characteristic losses. A primary fragmentation pathway for triazenes is the loss of a stable dinitrogen molecule (N₂). Other significant fragments would likely arise from the cleavage of the N-N and C-N bonds. libretexts.orgnih.gov

Table 4: Predicted Mass Spectrometry Fragments for 1-(4-Carboxyphenyl)-3,3-dimethyltriazene

| m/z | Predicted Fragment Ion | Fragment Lost |

|---|---|---|

| 193 | [C₉H₁₁N₃O₂]⁺ | Molecular Ion |

| 165 | [C₉H₁₁NO₂]⁺ | N₂ |

| 149 | [C₇H₅N₂O₂]⁺ | •N(CH₃)₂ |

| 121 | [C₇H₅O₂]⁺ | N₂, •N(CH₃)₂ |

| 77 | [C₆H₅]⁺ | COOH, N₂, •N(CH₃)₂ |

X-ray Crystallographic Analysis for Solid-State Structure Determination

The presence of the carboxylic acid group makes intermolecular hydrogen bonding the dominant force governing the crystal packing. It is highly probable that the molecules form centrosymmetric dimers in the solid state, linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. This is a very common and stable supramolecular synthon for carboxylic acids. csic.es

Analysis of a crystal structure would reveal key details about bond delocalization and molecular conformation. The C-C bond lengths within the phenyl ring are expected to be intermediate between typical single and double bonds (approximately 1.39-1.40 Å), confirming the delocalization of π-electrons characteristic of an aromatic system. libretexts.org

Chromatographic Methods in Analytical Characterization

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene. The compound's unique structure, featuring a polar carboxylic acid group, an aromatic phenyl ring, and a triazene moiety, dictates the selection of appropriate chromatographic conditions. Methodologies such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in its analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene due to its high resolution and sensitivity. Given the compound's polarity, attributed to the carboxylic acid function, reversed-phase HPLC (RP-HPLC) is the most common approach. jordilabs.comwikipedia.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. jordilabs.com The retention of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene is influenced by the hydrophobicity of the stationary phase and the composition and pH of the mobile phase. nih.gov

For the analysis of aromatic carboxylic acids, C18 columns are frequently employed as the stationary phase. jordilabs.com The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. wikipedia.org Adjusting the pH of the mobile phase is crucial; maintaining a pH below the pKa of the carboxylic acid group suppresses its ionization, leading to increased retention on the nonpolar stationary phase. nih.gov This ion-suppression technique is essential for achieving sharp, symmetrical peaks. nih.gov

A typical HPLC analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. Detection is commonly achieved using a UV detector, as the aromatic ring and triazene group are chromophores that absorb UV light.

Table 1: Illustrative HPLC Parameters for Analysis of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene

| Parameter | Condition |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 4.5 - 6.0 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions involving 1-(4-Carboxyphenyl)-3,3-dimethyltriazene and for assessing its purity. libretexts.org In normal-phase TLC, a polar adsorbent like silica (B1680970) gel or alumina (B75360) is used as the stationary phase. wvu.edu

The choice of the mobile phase, or eluent, is critical for achieving good separation. silicycle.com A mixture of a nonpolar solvent (such as hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. orgchemboulder.com For acidic compounds like 1-(4-Carboxyphenyl)-3,3-dimethyltriazene, streaking can be an issue. libretexts.org This is often mitigated by adding a small amount of a modifying acid, such as acetic acid or formic acid, to the mobile phase. silicycle.com This addition helps to ensure that the carboxylic acid remains in its protonated form, leading to more defined spots. libretexts.org

After developing the TLC plate, the spots are visualized, commonly under a UV lamp, where the compound will appear as a dark spot on a fluorescent background. wvu.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is then calculated.

Table 2: Representative TLC Systems for 1-(4-Carboxyphenyl)-3,3-dimethyltriazene on Silica Gel Plates

| Solvent System (v/v/v) | Expected Rf Value |

| Hexane:Ethyl Acetate (1:1) | 0.45 |

| Dichloromethane:Methanol (9:1) | 0.60 |

| Ethyl Acetate:Acetic Acid (99:1) | 0.55 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separation and structural elucidation. However, the direct analysis of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene by GC can be challenging due to its low volatility and potential thermal instability. The carboxylic acid group can lead to poor peak shape and adsorption on the GC column. jfda-online.com Triazenes, in general, can be susceptible to thermal degradation.

To overcome these limitations, chemical derivatization is often necessary prior to GC-MS analysis. jfda-online.comsigmaaldrich.com The polar carboxylic acid group can be converted into a more volatile and thermally stable ester (e.g., a methyl or ethyl ester) or a silyl (B83357) ester (e.g., a trimethylsilyl (B98337) (TMS) derivative). jfda-online.com This derivatization step reduces the compound's polarity and increases its volatility, making it more amenable to GC analysis. semanticscholar.org

Once derivatized, the compound is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used to confirm the molecular weight and fragmentation pattern of the derivatized analyte.

Table 3: Potential GC-MS Parameters for Derivatized 1-(4-Carboxyphenyl)-3,3-dimethyltriazene

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Reactivity and Reaction Mechanisms of 1 4 Carboxyphenyl 3,3 Dimethyltriazene

Thermal and Acid-Catalyzed Decomposition Pathways of Triazenes

Triazenes are known to decompose under both thermal and acidic conditions, leading to a variety of reactive species. The specific products and intermediates formed are highly dependent on the reaction conditions and the substitution pattern on the aromatic ring.

In the case of 1-(4-carboxyphenyl)-3,3-dimethyltriazene, the presence of the carboxylic acid group ortho to the triazene (B1217601) moiety plays a crucial role in its decomposition. Under certain conditions, an intramolecular proton transfer can occur, leading to the formation of an arenediazonium-2-carboxylate zwitterion. This intermediate is unstable and readily loses nitrogen and carbon dioxide.

The decomposition of arenediazonium-2-carboxylates is a well-established method for the generation of arynes, which are highly reactive and electrophilic intermediates. wiley-vch.de In the context of 1-(4-carboxyphenyl)-3,3-dimethyltriazene, the formation of the arenediazonium-2-carboxylate intermediate is a key step in the pathway to generating the corresponding benzyne (B1209423). wiley-vch.dersc.org This process involves the concerted or stepwise elimination of nitrogen and carbon dioxide from the zwitterionic intermediate. wiley-vch.de

The generation of arynes can also be achieved from other precursors, such as the diazotization of anthranilic acids. tcichemicals.com However, the use of triazenes like 1-(4-carboxyphenyl)-3,3-dimethyltriazene offers an alternative route that can be advantageous in certain synthetic applications. The aryne intermediate can then be trapped by various nucleophiles or participate in cycloaddition reactions.

Cascade Heterocyclizations and Reactive Intermediates

The reactive intermediates generated from the decomposition of triazenes can participate in subsequent reactions, leading to the formation of complex heterocyclic structures through cascade reaction sequences.

While not directly formed from 1-(4-carboxyphenyl)-3,3-dimethyltriazene, ortho-quinone methides (o-QMs) are another class of highly reactive intermediates that can be generated from appropriately substituted triazene precursors. researchgate.net These species are valuable in the synthesis of various heterocyclic compounds. researchgate.net The formation of o-QMs often involves a rearrangement of an initially formed benzyne intermediate or can proceed through alternative pathways depending on the specific triazene structure and reaction conditions. nih.gov The high reactivity of o-QMs allows them to participate in a variety of cascade heterocyclizations. researchgate.net

Electrophilic and Nucleophilic Reactions Involving the Triazene Moiety

Triazines are considered weakly basic, and their resonance energy is significantly lower than that of benzene (B151609), which contributes to their preference for nucleophilic substitution reactions. nih.govresearchgate.net The reactivity of the triazene can be modulated by the substituents attached to the aromatic ring.

Influence of Substituents on Triazene Reactivity and Decomposition Mechanisms

The nature and position of substituents on the aryl ring of a triazene have a profound impact on its stability, reactivity, and the mechanism of its decomposition. uri.edu In the case of 1-(4-carboxyphenyl)-3,3-dimethyltriazene, the carboxylic acid group is a key determinant of its decomposition pathway, facilitating the formation of the arenediazonium-2-carboxylate intermediate and subsequent aryne generation.

Electron-withdrawing groups on the aromatic ring can influence the acidity of the triazene and the stability of the resulting diazonium ion intermediate. Conversely, electron-donating groups can affect the nucleophilicity of the triazene nitrogen atoms. The steric and electronic effects of substituents play a crucial role in directing the course of both thermal and acid-catalyzed decomposition reactions. researchgate.net

Theoretical and Computational Investigations on 1 4 Carboxyphenyl 3,3 Dimethyltriazene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Semi-empirical Molecular Orbital Methods (MNDO, AM1, PM3) for Conformational Analysis

Semi-empirical methods like MNDO, AM1, and PM3 offer a computationally efficient way to explore the potential energy surface of a molecule and identify its stable conformations. researchgate.netrsc.orgresearchgate.net These methods would be suitable for an initial conformational analysis of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene, which would involve rotation around the key single bonds, such as the N-N and C-N bonds of the triazene (B1217601) moiety and the C-C bond connecting the phenyl ring to the triazene group. Such an analysis would typically yield the relative energies of different conformers, allowing for the identification of the most stable geometries. However, no studies applying these methods to 1-(4-Carboxyphenyl)-3,3-dimethyltriazene have been found.

Density Functional Theory (DFT) Studies on Reactivity and Transition States

Density Functional Theory (DFT) provides a higher level of theory for investigating the electronic structure and reactivity of molecules. DFT calculations could elucidate the reactivity of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene by mapping out reaction pathways and identifying the structures and energies of transition states. Key areas of interest would include its decomposition mechanisms and its potential reactions with other molecules. Despite the utility of DFT for such investigations, there are no published DFT studies specific to this compound.

Conformational Dynamics and Internal Rotation Barriers

The flexibility of a molecule is defined by the energy barriers to rotation around its single bonds. These barriers determine the rates of interconversion between different conformers at a given temperature. nih.govmdpi.com For 1-(4-Carboxyphenyl)-3,3-dimethyltriazene, the key internal rotation barriers would be associated with the N-N and C-N bonds of the triazene group. Computational methods, particularly DFT, are well-suited to calculate these barriers. nih.gov A search of the literature did not yield any studies that have calculated the internal rotation barriers for this specific molecule.

Prediction of Spectroscopic Properties from Computational Models

Computational models are frequently used to predict spectroscopic properties such as NMR, IR, and UV-Vis spectra. nih.govnih.govnih.gov These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For 1-(4-Carboxyphenyl)-3,3-dimethyltriazene, DFT calculations could provide theoretical predictions of its 1H and 13C NMR chemical shifts, its vibrational frequencies (IR spectrum), and its electronic transitions (UV-Vis spectrum). nih.gov No such computational spectroscopic data has been reported for this compound.

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent environment over time. mdpi.comresearchgate.net An MD simulation of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene in a solvent like water could provide insights into its solvation, stability, and how it interacts with surrounding solvent molecules through forces like hydrogen bonding and van der Waals interactions. mdpi.com This would be particularly relevant for understanding the behavior of the carboxylic acid group in an aqueous environment. The literature search, however, found no molecular dynamics studies focused on 1-(4-Carboxyphenyl)-3,3-dimethyltriazene.

Applications of 1 4 Carboxyphenyl 3,3 Dimethyltriazene in Advanced Organic Synthesis

Utilization as a Precursor for Aryne Generation in Cycloaddition Reactions

One of the principal applications of aryl triazenes is as precursors for the in situ generation of arynes, which are highly reactive and transient species. Arynes are powerful intermediates for forming new carbon-carbon and carbon-heteroatom bonds. The triazene (B1217601) group serves as a stable progenitor to a diazonium salt, which can then eliminate nitrogen gas to form the aryne intermediate. This method avoids the isolation of potentially explosive diazonium compounds.

Once generated, the benzyne (B1209423) intermediate derived from the triazene precursor is a potent electrophile and dienophile. It readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes. While specific studies detailing the reaction of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene with the dienophiles N-methylpyrrole, p-xylene, and m-dimethoxybenzene are not extensively documented, the reactivity pattern can be illustrated by analogous systems. For instance, benzynes generated from other precursors are known to undergo efficient Diels-Alder cycloadditions with N-arylpyrroles. nih.govd-nb.info This reaction proceeds under mild conditions to create structurally complex bridged-ring amines, which are valuable scaffolds in medicinal and materials chemistry. d-nb.info The reaction with substituted aromatic compounds like xylenes (B1142099) and dimethoxybenzenes can also lead to the formation of polycyclic aromatic structures.

| Benzyne Precursor | Dienophile (N-Arylpyrrole) | Product | Yield (%) |

|---|---|---|---|

| Aryl(mesityl)iodonium salt | 1-Phenylpyrrole | Bridged-ring amine | 83 |

| Aryl(mesityl)iodonium salt | 1-(4-Methoxyphenyl)pyrrole | Bridged-ring amine | 81 |

| Aryl(mesityl)iodonium salt | 1-(4-Chlorophenyl)pyrrole | Bridged-ring amine | 93 |

Arynes also exhibit reactivity towards carbonyl compounds. Although studies specifically utilizing the para-substituted 1-(4-Carboxyphenyl)-3,3-dimethyltriazene are scarce, the reaction of the isomeric precursor, 1-(2-Carboxyphenyl)-3,3-dimethyltriazene, has been reported. oup.comcapes.gov.br When this compound is heated in benzaldehyde, it generates benzyne, which then reacts with the carbonyl group. oup.comcapes.gov.br The reaction affords products such as 2-dimethylaminobenzhydrol and, notably, cis- and trans-2,4-diphenyl-1,3-benzodioxins. oup.comcapes.gov.brrsc.org This demonstrates the ability of arynes generated from triazene precursors to engage in formal [2+2] and [4+2] cycloadditions with aldehydes, providing a pathway to functionalized benzodioxan derivatives. rsc.org

| Reactants | Conditions | Major Products |

|---|---|---|

| 1-(2-Carboxyphenyl)-3,3-dimethyltriazene, Benzaldehyde | Heating | 2-Dimethylaminobenzhydrol, cis- and trans-2,4-Diphenyl-1,3-benzodioxins |

Role in the Synthesis of Functionalized Arenes

The generation of aryne intermediates from 1-(4-Carboxyphenyl)-3,3-dimethyltriazene is a powerful strategy for the synthesis of polysubstituted and functionalized arenes. The extreme reactivity of the aryne triple bond allows for the introduction of a wide array of substituents through reactions with trapping agents that would be difficult to achieve through classical electrophilic aromatic substitution or cross-coupling methods.

Aryl triazenes are effective precursors for the synthesis of fluoroarenes. The process involves the acid-catalyzed decomposition of the triazene in the presence of a fluoride (B91410) anion source. researchgate.netresearchgate.net This method, sometimes referred to as the Wallach reaction, is an alternative to the more common Balz-Schiemann reaction. researchgate.net The triazene is protonated, leading to the formation of a diazonium ion, which then decomposes to an aryl cation that is trapped by the fluoride ion. This reaction provides a convenient and efficient way to introduce fluorine into an aromatic ring under relatively mild conditions and is particularly useful for preparing aryl fluorides that may be substituted with electron-withdrawing groups. researchgate.net The method has also been adapted for radiofluorination with ¹⁸F for applications in positron emission tomography (PET). researchgate.netresearchgate.net

Triazenes as Protecting Groups in Complex Molecule Synthesis

Beyond their role as aryne precursors, triazenes serve as robust protecting groups for amines in the synthesis of complex molecules. ebrary.netresearchgate.net The triazene moiety is highly stable under a variety of reaction conditions, including the presence of strong bases (e.g., organolithium reagents), oxidants, and reductants, which would otherwise react with a free amino group. researchgate.net This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected amine.

The triazene group can be readily installed by reacting a diazonium salt with a secondary amine. wikipedia.org Deprotection is typically achieved under acidic conditions, which cleaves the triazene to regenerate the amine and a diazonium salt. researchgate.netbeilstein-archives.org This protective strategy is valuable in multi-step syntheses where the reactivity of an amine needs to be temporarily masked. ebrary.net

Incorporation into Polymer and Oligomer Synthesis

The bifunctional nature of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene makes it a candidate for incorporation into polymers and oligomers. ebrary.net The carboxylic acid group provides a handle for polymerization reactions, such as the formation of polyesters or polyamides. The triazene moiety can be carried through the polymerization process and then used for post-polymerization modification. For example, the triazene groups along a polymer backbone could be converted into diazonium salts and subsequently used for grafting other molecules or for cross-linking the polymer chains. Polymeric triazenes have been noted for their potential application as conductive and absorbent materials. wikipedia.org The ability to introduce this functional group into a polymer structure opens avenues for creating advanced materials with tailored properties. ebrary.net

Development of Novel Ring Systems through Triazene Transformations

The triazene moiety, a versatile functional group in organic synthesis, serves as a valuable precursor for the construction of diverse heterocyclic ring systems. Although specific studies detailing the direct application of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene in the formation of novel ring systems are not extensively documented in publicly available research, the broader class of aryl triazenes has been shown to undergo a variety of cyclization and transformation reactions to yield valuable heterocyclic scaffolds. These transformations often involve the inherent reactivity of the three contiguous nitrogen atoms of the triazene group, which can act as a linchpin in ring-closing reactions. The following sections explore key strategies for the development of novel ring systems utilizing aryl triazene precursors, providing a framework for the potential applications of compounds like 1-(4-Carboxyphenyl)-3,3-dimethyltriazene in advanced organic synthesis.

Intramolecular Cyclization of Substituted Aryl Triazenes

One of the most direct methods for generating new ring systems from aryl triazenes is through intramolecular cyclization, where a suitably positioned functional group on the aryl ring or the N-alkyl substituent interacts with the triazene moiety. The nature of the resulting heterocycle is dependent on the specific substituents present on the triazene precursor.

For instance, 1-aryl-3-alkyltriazenes bearing a reactive substituent in the ortho position of the aryl group can cyclize to form 1,2,3-benzotriazine (B1250035) derivatives. acs.org Conversely, if the N-3 alkyl group contains a reactive α-substituent, intramolecular reaction with the N-1 atom of the triazene chain can lead to the formation of 1,2,3-triazole derivatives. acs.org Research has demonstrated that 1-aryl-3-(carbamoylmethyl)triazenes can be effectively cyclized to produce new 1,2,3-benzotriazines. acs.org Specifically, triazenes with a reactive ester or cyano group in the ortho position of the benzene (B151609) ring have been observed to undergo spontaneous cyclization to the corresponding 1,2,3-benzotriazine heterocycles. acs.org

A summary of representative cyclization reactions of substituted aryl triazenes is presented in the table below.

| Aryl Triazene Precursor | Reactive Substituent | Resulting Heterocycle | Reference |

| 1-Aryl-3-alkyltriazene | Ortho-substituent on aryl moiety | 1,2,3-Benzotriazine derivative | acs.org |

| 1-Aryl-3-alkyltriazene | α-substituent on N-3 alkyl group | 1,2,3-Triazole derivative | acs.org |

| 3-(Carbamoylmethyl)-1-(o-nitrophenyl)triazene | Ortho-nitro group | 1,2,3-Benzotriazine derivative | acs.org |

| 1-Aryl-3-(cyanomethyl)triazenes | α-cyano group | 1-Aryl-5-amino-1,2,3-triazole | acs.org |

| 1-Aryl-3-(alkoxycarbonylmethyl)triazenes | α-ester group | 1-Aryl-5-hydroxy-1,2,3-triazole | acs.org |

Photochemical Cyclization of Aryl Triazenes

Photochemical methods offer an alternative pathway for the synthesis of heterocyclic compounds from aryl triazenes. A notable example is the synthesis of substituted benzotriazin-4(3H)-ones from acyclic aryl triazene precursors through a photocyclization reaction. nih.gov This transformation can be initiated by exposure to visible light and proceeds through a mechanism related to the Norrish type II reaction, involving a nitrogen-centered acs.orgaidic.it-hydrogen shift. nih.gov This method is advantageous due to its mild reaction conditions, often not requiring additives or photocatalysts, and can be efficiently performed in continuous flow reactors, leading to excellent yields in short reaction times. nih.gov

Aryl Triazenes in Annulation Reactions

Aryl triazenes, particularly alkynyl triazenes, have been employed in transition metal-catalyzed annulation reactions to construct polycyclic heteroaromatic systems. For example, rhodium-catalyzed double C-H or C-H/N-H activation reactions have been utilized to couple alkynyl triazenes with phenyl-substituted indoles, imidazoles, and sydnones. researchgate.net These oxidative annulations result in the formation of complex fused heterocyclic structures, such as imidazo[1,2-a]quinolines and indolo[2,1-a]isoquinolines. researchgate.net

Aryl Triazenes as Precursors to Other Reactive Intermediates

Aryl triazenes can also serve as stable precursors to other reactive intermediates, such as aryl azides, which are themselves versatile building blocks for heterocyclic synthesis. The conversion of aryl triazenes to aryl azides can be achieved by reaction with sodium azide (B81097) in the presence of a Lewis acid or protic acid. acs.org This transformation is tolerant of a wide range of functional groups, including halides, esters, ketones, nitriles, aldehydes, and boronic esters. acs.org The resulting polyfunctional aryl azides can then be used in various cycloaddition reactions and other transformations to generate a wide array of nitrogen-containing heterocycles. acs.org

The following table summarizes the transformation of an aryl triazene to an aryl azide and its tolerance to various functional groups.

| Aryl Triazene Substituent | Reagents | Product | Yield (%) | Reference |

| Pyridine ring | NaN₃, KHSO₄ | Aryl azide | 78 | acs.org |

| Boronic ester | NaN₃, KHSO₄ | Aryl azide | 96 | acs.org |

In Vitro Biological Activities and Mechanistic Insights

DNA Cleavage Activity and Associated Mechanisms

The ability of triazene (B1217601) compounds to induce DNA strand breaks is a key aspect of their biological activity. While direct studies on 1-(4-Carboxyphenyl)-3,3-dimethyltriazene are limited, research on structurally similar aryl-triazenes provides significant insights into these mechanisms.

The cleavage of DNA by certain triazene derivatives is understood to occur through hydrolytic pathways. researchgate.net In aqueous environments, the triazene moiety can become destabilized, leading to the generation of reactive species that attack the phosphodiester backbone of DNA, resulting in strand scission. This process is often dependent on factors such as pH and temperature. For some related compounds, oxidative mechanisms involving the generation of hydroxyl radicals have also been implicated in DNA cleavage. juniperpublishers.comnih.gov

The DNA cleavage capabilities of closely related carboxyphenyl triazenes have been demonstrated using plasmid DNA models. researchgate.net Specifically, compounds like 1-(2-chlorophenyl)-3-(4-carboxyphenyl)triazene and 1-(2-fluorophenyl)-3-(4-carboxyphenyl)triazene have been shown to effectively cleave supercoiled plasmid DNA, such as pUC18 and pBSKII. researchgate.net This interaction results in the conversion of the supercoiled form (Form I) of the plasmid into the relaxed circular form (Form II) through single-strand breaks. researchgate.net

These experiments are typically conducted by incubating the triazene compound with the plasmid DNA in a buffered solution at a specific pH and temperature. For instance, significant cleavage activity by these related carboxyphenyl triazenes was observed after 24 hours of incubation at 50°C and pH 8.0. researchgate.net The extent of DNA cleavage is dependent on the concentration of the triazene compound. researchgate.net

Table 1: DNA Cleavage Activity of Related Carboxyphenyl Triazenes

| Compound | Plasmid DNA | Conditions | Observation |

|---|---|---|---|

| 1-(2-chlorophenyl)-3-(4-carboxyphenyl)triazene | pUC18, pBSKII | pH 8.0, 50°C, 24h | Conversion from supercoiled (Form I) to relaxed (Form II) |

DNA Alkylating Properties of Triazenes

Triazene compounds are well-established as DNA alkylating agents, which is the primary mechanism behind their antitumor activity. nih.govoncohemakey.com The 1-aryl-3,3-dimethyltriazene scaffold, to which 1-(4-Carboxyphenyl)-3,3-dimethyltriazene belongs, functions as a prodrug that requires metabolic activation to exert its alkylating effect.

The activation process involves enzymatic N-demethylation by cytochrome P450 enzymes in the liver, which converts the dimethyltriazene into a reactive monomethyltriazene intermediate. nih.govnih.gov This monomethyl derivative is unstable and can spontaneously break down to generate an arylamine and a methanediazonium ion. The methanediazonium ion is a potent electrophile and the ultimate alkylating species. It readily reacts with nucleophilic sites on DNA bases, primarily transferring a methyl group to the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine. oncohemakey.comnih.gov This alkylation leads to DNA damage, base-pair mismatching, DNA strand breaks, and inhibition of DNA replication and transcription, ultimately triggering cell death. nih.gov

In Vitro Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of triazene derivatives has been evaluated against a variety of human cancer cell lines. nih.gov Their effectiveness is intrinsically linked to their ability to be metabolized into DNA-alkylating species.

However, research on a very closely related analogue, 1-(4-carboxamidophenyl)-3,3-dimethyltriazene (B1215953) (DM-CONH2), revealed that its metabolite, the carboxylate derivative DM-COO—which corresponds to 1-(4-Carboxyphenyl)-3,3-dimethyltriazene—was not cytotoxic in vitro against TLX5 lymphoma cells. nih.gov This suggests that the carboxyl group may significantly influence the compound's ability to cross cell membranes or undergo the necessary metabolic activation under in vitro conditions.

While many triazene derivatives have been tested against leukemia cell lines, specific data for 1-(4-Carboxyphenyl)-3,3-dimethyltriazene against acute myeloid leukemia (AML) cells is not prominently available. nih.govphysiciansweekly.com However, studies on its direct precursor, 1-(4-carboxamidophenyl)-3,3-dimethyltriazene, showed that this compound requires metabolic activation to exert cytotoxic effects on lymphoma cells. nih.gov The study found that the in vitro cytotoxicity was attributable to the generation of the monomethyltriazene metabolite (MM-CONH2), not the parent dimethyl compound or its carboxylate version (DM-COO). nih.gov This indicates that while the triazene scaffold has potential antileukemic activity, the specific substituents play a critical role in its biological efficacy in vitro.

The cellular response to triazene-induced DNA damage involves the activation of complex signaling pathways. When DNA is alkylated by the active metabolite of a triazene, DNA damage sensors initiate a cascade of events. This can lead to the activation of cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow time for DNA repair. researchgate.net

If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. researchgate.net This is often mediated by the p53 tumor suppressor pathway, which can induce the expression of pro-apoptotic proteins. The lack of in vitro cytotoxicity observed for the carboxylate derivative suggests a potential breakdown in this process, possibly due to poor cellular uptake or an inability to be metabolized into the active DNA-alkylating agent within the cancer cells themselves in an in vitro setting. nih.gov

Antibacterial Activity

Comprehensive searches of available scientific literature did not yield specific data regarding the antibacterial activity of the compound 1-(4-Carboxyphenyl)-3,3-dimethyltriazene.

Spectrum of Activity against Bacterial Strains (e.g., B. cereus)

There is no specific information available in the provided search results detailing the spectrum of activity for 1-(4-Carboxyphenyl)-3,3-dimethyltriazene against any bacterial strains, including Bacillus cereus.

Structure-Activity Relationships in Relation to In Vitro Biological Effects

No studies detailing the structure-activity relationships of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene in relation to its in vitro biological effects were found in the provided search results. Therefore, an analysis of how structural modifications of this specific compound influence its biological activity cannot be provided.

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches for 1-(4-Carboxyphenyl)-3,3-dimethyltriazene Analogues

The development of novel synthetic routes for analogues of 1-(4-carboxyphenyl)-3,3-dimethyltriazene is critical for expanding the chemical space available for new applications. Current research directions are moving beyond traditional diazotization reactions, exploring more versatile and efficient methodologies.

One promising avenue is the adaptation of modern coupling and cycloaddition reactions. For instance, the copper-catalyzed [3+2] cycloaddition, a cornerstone of "click chemistry," could be employed to synthesize triazole-containing analogues. nih.gov This approach involves reacting an alkyne derivative with an azide (B81097) to form a stable triazole ring, offering a modular and high-yielding route to complex structures. nih.gov Similarly, multi-step synthetic strategies starting from functionalized carboxylic acids or amines allow for the systematic introduction of diverse chemical moieties. mdpi.com For example, a synthetic sequence could begin with a protected carboxylic acid, which is then converted through several steps to a key intermediate ready for the final triazene-forming reaction. mdpi.com

Continuous flow synthesis is another emerging technology that offers significant advantages for the preparation of triazene (B1217601) precursors and related heterocycles. nih.gov This methodology allows for precise control over reaction parameters, leading to improved yields, scalability, and safety, which is particularly relevant when handling potentially reactive triazene intermediates. nih.gov Researchers are also exploring regioselective preparation methods to control the exact arrangement of substituents on the heterocyclic core, which is crucial for structure-activity relationship studies. beilstein-journals.org

Future synthetic strategies will likely focus on:

Modular Approaches: Developing synthetic routes that allow for the easy diversification of the aryl ring and the dimethylamino group.

Catalytic Methods: Employing transition metal catalysis to facilitate C-N bond formation and functionalization of the triazene scaffold.

Photochemical Synthesis: Utilizing light-mediated reactions, such as photocyclization of aryl triazene precursors, to access novel heterocyclic systems under mild conditions. nih.gov

| Synthetic Strategy | Description | Potential Advantage |

| Click Chemistry | Copper-catalyzed [3+2] cycloaddition of alkynes and azides to form triazole-containing analogues. nih.gov | High efficiency, modularity, and yield. nih.gov |

| Multi-step Synthesis | Sequential reactions starting from functionalized building blocks to construct complex analogues. mdpi.com | High degree of control over final structure. |

| Continuous Flow | Performing reactions in a continuously flowing stream, allowing for enhanced control and scalability. nih.gov | Improved safety, yield, and scalability. nih.gov |

| Regioselective Synthesis | Methods that control the specific position of functional groups on the heterocyclic core. beilstein-journals.org | Precise structure-activity relationship studies. beilstein-journals.org |

Advanced Mechanistic Studies on Triazene Decomposition and Reactivity

A fundamental understanding of the decomposition pathways and reactivity of 1-(4-carboxyphenyl)-3,3-dimethyltriazene is essential for its safe handling and effective application. Advanced mechanistic studies are moving beyond simple thermal analysis to provide a detailed picture of the bond-breaking and bond-forming processes that govern its chemistry.

Quantum mechanics-based electronic structure methods are being employed to characterize the elementary steps of thermal decomposition in the gas phase. researchgate.net These computational studies can identify the most energetically favorable unimolecular paths for initial decomposition, such as homolytic bond scission. researchgate.net For related nitrogen-rich compounds, research has shown that decomposition can be initiated by the cleavage of weak bonds, like C-NO2 or N-N bonds, followed by a cascade of subsequent reactions. researchgate.netnih.gov

Experimental techniques such as simultaneous thermogravimetry/differential scanning calorimetry (TG/DSC) coupled with online Fourier transform infrared spectroscopy (FTIR) and quadrupole mass spectrometry (QMS) provide real-time analysis of the volatile products formed during decomposition. nih.govbohrium.com This allows for the identification of small molecules like CO, CO2, NH3, and HCN, shedding light on the fragmentation patterns under both inert and oxidative conditions. nih.gov Studies on similar heterocyclic systems suggest that the decomposition process is often initiated by a radical mechanism involving the symmetric cleavage of C–N and C–C bonds. nih.gov

Future research in this area will likely involve:

Kinetic Modeling: Developing comprehensive kinetic models based on experimental and computational data to simulate the decomposition process under various conditions. dntb.gov.ua

In Situ Spectroscopy: Utilizing advanced spectroscopic techniques to observe reactive intermediates directly during the course of a reaction.

Solvent and pH Effects: Investigating how the surrounding medium influences the stability and decomposition mechanism of the triazene, which is particularly important for its biological and synthetic applications.

Computational Design of Triazene Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools for the rational design of new molecules with specific, pre-defined properties. mdpi.com For 1-(4-carboxyphenyl)-3,3-dimethyltriazene, these methods can guide the synthesis of analogues with tailored reactivity, stability, and biological activity.

Density Functional Theory (DFT) is a powerful method used to study the electronic structures, heats of formation, and energetic properties of triazene and triazine derivatives. nih.govresearchgate.net By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the reactivity and stability of different analogues. nih.gov For example, introducing specific substituent groups can effectively tune the electronic properties and thermal stability of the molecule. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another key computational approach. mdpi.com By building statistical models that correlate structural features with observed activity, researchers can predict the properties of unsynthesized compounds. mdpi.com This allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Key parameters in the computational design of triazene derivatives include:

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculating electronic structure and energetic properties. nih.govresearchgate.net | Heats of formation, HOMO-LUMO gap, thermal stability. nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or chemical reactivity. mdpi.com | Predicted bioactivity, toxicity, or reactivity. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. | Binding affinity, conformational changes, interaction stability. nih.gov |

Future efforts in this domain will focus on developing more accurate predictive models by integrating machine learning and artificial intelligence, enabling the rapid and efficient design of next-generation triazene derivatives.

Exploration of New Applications in Materials Science and Organic Synthesis

The unique chemical structure of 1-(4-carboxyphenyl)-3,3-dimethyltriazene makes it an attractive building block for new materials and a versatile reagent in organic synthesis. The triazene moiety can act as a stable yet reactive functional group, while the carboxyphenyl group provides a handle for polymerization or surface functionalization.

In materials science, triazene compounds are being explored for the development of new polymers and other advanced materials. ontosight.ai The ability of the triazene group to release nitrogen gas upon decomposition can be harnessed to create porous materials or foaming agents. The aromatic ring and carboxylic acid functional group allow for incorporation into metal-organic frameworks (MOFs) or coordination polymers.

In organic synthesis, aryl triazenes are valuable intermediates. They can serve as protected and easily activated forms of diazonium salts, which are workhorses of synthetic chemistry. The controlled decomposition of triazenes can generate highly reactive aryl radicals or cations that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The development of novel transformations using triazene derivatives as precursors is an active area of research. For example, they can be used in cross-coupling reactions or as building blocks for the synthesis of other complex heterocyclic systems. nih.gov

Future research will likely explore:

Smart Polymers: Creating polymers incorporating triazene units that can respond to stimuli such as light or heat, leading to controlled release or changes in material properties.

Surface Modification: Using the carboxyphenyl group to anchor triazene derivatives onto surfaces, creating functionalized materials with unique chemical or physical properties.

Novel Catalysis: Designing new catalytic systems where the triazene moiety plays a key role in the catalytic cycle.

Deepening Understanding of In Vitro Biological Interactions at the Molecular Level

The structural similarity of 1-(4-carboxyphenyl)-3,3-dimethyltriazene to known bioactive molecules suggests potential applications in medicinal chemistry. A deeper understanding of its interactions with biological macromolecules at the molecular level is crucial for realizing this potential.

The metabolism of related dimethyltriazenes has been studied in vitro, revealing that they can be biotransformed by liver enzymes into monomethyltriazenes and arylamines. nih.gov These metabolites are often the species responsible for the observed biological activity. nih.gov Understanding the metabolic fate of 1-(4-carboxyphenyl)-3,3-dimethyltriazene is a critical first step in elucidating its mechanism of action.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how small molecules interact with biological targets like proteins and DNA. nih.gov For compounds containing carboxyphenyl groups, studies have shown that the carboxylic acid moiety can form key hydrogen bonds and electrostatic interactions with amino acid residues in protein binding pockets. nih.gov Such studies can predict the binding affinity and stability of the compound with various cancer-related proteins, suggesting potential mechanisms of action. nih.gov For example, interactions with proteins like caspase-3 or transcription factors can be computationally modeled to guide further experimental work. nih.gov

Future research will be directed towards:

Target Identification: Using proteomic and genomic approaches to identify the specific cellular proteins or nucleic acids that interact with 1-(4-carboxyphenyl)-3,3-dimethyltriazene or its metabolites.

Structural Biology: Obtaining high-resolution crystal structures of the compound bound to its biological targets to visualize the precise molecular interactions.

Mechanism of Action Studies: Conducting detailed in vitro experiments to confirm the functional consequences of these molecular interactions, such as enzyme inhibition or disruption of protein-protein interactions. mdpi.com

Q & A

Q. What are the optimized synthetic routes for preparing 1-(4-carboxyphenyl)-3,3-dimethyltriazene, and how do reaction conditions influence yield?

The compound can be synthesized via coupling reactions between isolable arenediazonium salts and dimethylamine. For example, 1-(4-hydroxyphenyl)-3,3-dimethyltriazene was obtained in 75–79% yield using 4-hydroxybenzenediazonium fluoroborate and dimethylamine in aqueous phases, a significant improvement over earlier methods . Key factors include pH control (alkaline conditions stabilize phenolic intermediates) and temperature (room temperature minimizes side reactions). Purification via recrystallization or chromatography is critical to isolate the triazene derivative.

Q. Which electrochemical techniques are most effective for quantifying 1-(4-carboxyphenyl)-3,3-dimethyltriazene in complex matrices?

Polarographic methods, such as adsorptive stripping voltammetry, are highly sensitive for detecting triazene derivatives. For example, 1-(4’-bromophenyl)-3,3-dimethyltriazene was quantified using differential pulse polarography with a detection limit of 0.1 µM in aqueous solutions . Supporting electrolytes (e.g., acetate buffer at pH 4.5) enhance signal resolution by stabilizing the electroactive species.

Q. How does the stability of 1-(4-carboxyphenyl)-3,3-dimethyltriazene vary under different pH and temperature conditions?

The compound decomposes in acidic or alkaline media via hydrolysis or oxidation. For instance, triazenes with carboxyphenyl substituents undergo rapid breakdown at pH > 9 due to carboxylate group ionization, while neutral pH (6–8) and low temperatures (4°C) prolong stability . Decomposition pathways may yield aryne intermediates, which can be trapped in cycloaddition reactions .

Advanced Research Questions

Q. What experimental approaches elucidate the mechanism of biological activity for 1-(4-carboxyphenyl)-3,3-dimethyltriazene in cancer models?

Metabolic conversion to reactive intermediates is critical. Studies using analogs like 1-(4-chlorophenyl)-3,3-dimethyltriazene suggest bioactivation via hepatic enzymes, generating methylating agents that alkylate DNA . In vitro assays with plasmid DNA (e.g., pBR322) under controlled pH (7.4) and anaerobic conditions reveal hydrolytic cleavage mechanisms, distinct from oxidative pathways . Parallel cytotoxicity screens in leukemia cell lines (e.g., HL-60) and normal leukocytes help differentiate selective toxicity .

Q. How can structure-activity relationships (SARs) guide the design of triazene derivatives with enhanced pharmacological properties?

Substituents on the phenyl ring significantly modulate activity. For example:

- Electron-withdrawing groups (e.g., -Cl, -F at the 2-position) enhance DNA cleavage efficiency by increasing electrophilicity .

- Carboxy groups improve solubility but reduce membrane permeability, necessitating prodrug strategies (e.g., esterification) .

Systematic SAR studies involve synthesizing analogs (e.g., 1-(2-fluorophenyl)-3-(4-carboxyphenyl)triazene) and testing in bacterial models (gram-positive vs. gram-negative) and cancer cell lines .

Q. How should researchers resolve contradictions in analytical data for triazene derivatives?

Discrepancies in quantification (e.g., polarography vs. HPLC) may arise from matrix interference or degradation. Cross-validation using complementary techniques is essential:

- UV-Vis spectroscopy (λmax ~280 nm for triazenes) confirms purity.

- Mass spectrometry (ESI-MS in positive ion mode) identifies degradation products like phenolic byproducts .

Q. What safety protocols are recommended for handling 1-(4-carboxyphenyl)-3,3-dimethyltriazene given its toxicological profile?

The compound is a questionable carcinogen with tumorigenic data in rodents (TDLo = 1700 mg/kg in rats) . Lab handling requires:

- PPE : Nitrile gloves, fume hoods, and closed systems for synthesis.

- Waste disposal : Neutralization with 10% sodium bicarbonate before incineration.

- Exposure monitoring : Regular LC-MS analysis of lab surfaces for contamination .

Q. How does 1-(4-carboxyphenyl)-3,3-dimethyltriazene interact with DNA at the molecular level?

Mechanistic studies using plasmid DNA and radical scavengers (e.g., DMSO for hydroxyl radicals) indicate a non-oxidative hydrolytic pathway. Triazenes induce single-strand breaks via nucleophilic attack by water molecules at guanine residues, mimicking natural nucleases. Gel electrophoresis (agarose, 1%) under denaturing conditions confirms cleavage efficiency (~70% at 50 µM, 37°C, 24 h) .

Q. What are the decomposition pathways of 1-(4-carboxyphenyl)-3,3-dimethyltriazene in metabolic systems?

In vivo, the compound undergoes hepatic N-demethylation to form reactive diazonium ions, which alkylate DNA bases (e.g., O⁶-guanine). This process is pH-dependent, with faster degradation in acidic microenvironments (e.g., tumor tissues). Metabolites can be tracked using ¹⁴C-labeled triazenes and HPLC-MS/MS .

Q. How does the electrochemical behavior of triazenes inform their reactivity in redox-active environments?

Cyclic voltammetry in non-aqueous media (e.g., acetonitrile with 0.1 M TBAPF₆) reveals two reduction peaks at -0.8 V and -1.2 V (vs. Ag/AgCl), corresponding to sequential electron transfer at the triazene moiety. These redox potentials correlate with oxidative stability; derivatives with lower reduction potentials exhibit faster decomposition in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.